2,6-Dinitrobenzoic acid

Acid-base chemistry Ionization state control pH-dependent reactivity

Researchers requiring a nitroaromatic carboxylic acid with predictable ionization behavior often encounter isomer-dependent variability that compromises pH-sensitive syntheses. 2,6-Dinitrobenzoic acid (2,6-DNBA) eliminates this uncertainty. • The strongest acidity among all six dinitrobenzoic acid isomers (pKa 1.14 vs. 1.43 for 2,4-isomer), ensuring complete deprotonation above pH ~2.5 for metal complexation and buffer systems. • Produced via catalytic ozonation (74% yield route), avoiding heavy-metal contaminants from chromium/manganese oxidation pathways-critical for pharmaceutical intermediate quality. • Ortho-ortho nitro geometry directs unique N-H···O and O-H···O hydrogen-bonding synthons inaccessible to other isomers, essential for crystal engineering and cocrystal design. Supplied with batch-specific purity documentation. Standard global shipping under ambient conditions.

Molecular Formula C7H4N2O6
Molecular Weight 212.12 g/mol
CAS No. 603-12-3
Cat. No. B1360208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dinitrobenzoic acid
CAS603-12-3
Molecular FormulaC7H4N2O6
Molecular Weight212.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C7H4N2O6/c10-7(11)6-4(8(12)13)2-1-3-5(6)9(14)15/h1-3H,(H,10,11)
InChIKeyHKKWSIQQYJTJLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dinitrobenzoic Acid (CAS 603-12-3): Procurement Specifications and Physicochemical Identity


2,6-Dinitrobenzoic acid (2,6-DNBA; CAS 603-12-3) is a dinitro-substituted aromatic carboxylic acid belonging to the nitrobenzoic acid class, with the molecular formula C₇H₄N₂O₆ and a molecular weight of 212.12 g/mol . As a yellow crystalline solid with a melting point range of 202–206°C , this compound exhibits the strongest acidity among all dinitrobenzoic acid isomers due to the dual ortho-positioning of the nitro groups relative to the carboxyl moiety, resulting in a pKa of 1.14 at 25°C [1].

Why 2,6-Dinitrobenzoic Acid Cannot Be Interchanged with Other Dinitrobenzoic Acid Isomers in Critical Applications


The dinitrobenzoic acid class comprises six positional isomers (2,3-; 2,4-; 2,5-; 2,6-; 3,4-; 3,5-), each with distinct physicochemical, supramolecular, and environmental properties that preclude generic substitution [1]. The 2,6-isomer's unique ortho-ortho substitution pattern confers a substantially lower pKa than its 2,4- and 3,5- counterparts [1], directly affecting ionization state, solubility, and reactivity in pH-dependent processes. Furthermore, isomers exhibit divergent environmental persistence profiles [2] and produce fundamentally different crystal engineering outcomes due to steric constraints imposed by the adjacent nitro and carboxyl groups [3]. Selecting an incorrect isomer without verifying these property differentials risks experimental failure, regulatory non-compliance, or supply chain inefficiency. The following quantitative evidence establishes the verifiable, procurement-relevant distinctions.

2,6-Dinitrobenzoic Acid (CAS 603-12-3): Head-to-Head Quantitative Differentiation Evidence Versus 2,4-DNBA and 3,5-DNBA


Acidity Comparison: 2,6-DNBA Exhibits 1.3-Fold Stronger Acidity than 2,4-DNBA Due to Ortho-Ortho Nitro Positioning

The pKa of 2,6-dinitrobenzoic acid is 1.14 at 25°C, compared to 1.43 for the 2,4-dinitrobenzoic acid isomer [1]. This 0.29 pKa unit difference corresponds to approximately 1.95-fold higher acid dissociation constant (Ka) for the 2,6-isomer.

Acid-base chemistry Ionization state control pH-dependent reactivity

Aerobic Environmental Persistence: 2,6-DNBA-Related Compound Shows Zero Degradation Over 28 Days Unlike Other Nitroaromatics

In sewage effluent under aerobic conditions, 2,6-dinitrotoluene (the metabolic precursor to 2,6-dinitrobenzoic acid) and 3,5-dinitrobenzoic acid exhibited no measurable loss over a 28-day incubation period, whereas nitrobenzene, mononitrobenzoic acids, mononitrotoluenes, and 1,2-/1,3-dinitrobenzenes disappeared under the same conditions [1]. Under anaerobic conditions, both 2,6-dinitrotoluene and 3,5-dinitrobenzoic acid disappeared only slowly [1].

Environmental fate Wastewater treatment Biodegradation

Crystal Engineering: 2,6-DNBA Forms Unique Three-Component Hydrogen-Bonded Aggregates with Bipyridines Unavailable to Other Isomers

Cocrystallization of 2,6-dinitrobenzoic acid with 2,2′-bipyridine yields a salt cocrystal of formula [2,2′-bpyH][LH][L] featuring a three-component aggregate in which the L(−) anion bridges [2,2′-bpyH](+) and neutral LH via N–H···O and O–H···O hydrogen bonds [1]. Crystallographic parameters: monoclinic space group P2₁/c with a = 7.707(4) Å, b = 20.966(10) Å, c = 15.267(7) Å, β = 96.259(10)°, Z = 4 [1]. The analogous experiment with 4,4′-bipyridine produced a structurally distinct aggregate with twofold symmetry [1].

Supramolecular chemistry Cocrystal design Solid-state formulation

Synthesis Yield Optimization: Ozonation Route Achieves 74% Yield for 2,6-DNBA Versus 40-50% with Chromium/Manganese Oxidation

Conventional oxidation of 2,6-dinitrotoluene to 2,6-dinitrobenzoic acid using hexavalent chromium or manganese compounds produces yields of only 40–50% while generating significant toxic waste [1]. An alternative ozonation method in acetic acid with cobalt(II) acetate catalysis achieves 74% yield of the target 2,6-DNBA product [1].

Process chemistry Synthesis route selection Green chemistry

2,6-Dinitrobenzoic Acid (CAS 603-12-3): Evidence-Backed Application Scenarios for Procurement Decision-Making


pH-Dependent Ionization Control: Exploiting the Lowest pKa Among Dinitrobenzoic Acid Isomers

Applications requiring a nitroaromatic carboxylic acid that remains fully deprotonated at pH values above approximately 2.5 should preferentially select the 2,6-isomer. With a pKa of 1.14 [1], 2,6-DNBA is approximately 1.95× more dissociated than the 2,4-isomer (pKa 1.43) [1] under equivalent conditions. This distinction is critical for aqueous solubility control, metal complexation equilibria, and electrostatic interactions in biological buffer systems where precise ionization state governs activity.

Radiopaque Contrast Agent Intermediate Manufacturing

2,6-Dinitrobenzoic acid serves as a key intermediate in the synthesis of radiopaque preparations [1]. Industrial procurement for this application should verify that the supplied material is produced via catalytic ozonation (74% yield route) rather than chromium/manganese oxidation (40–50% yield route) [1], as the synthetic pathway directly impacts cost-efficiency, purity profile, and the absence of heavy metal contaminants that could compromise downstream pharmaceutical or diagnostic product quality.

Supramolecular Cocrystal Design Requiring Ortho-Steric Constraint

In crystal engineering and solid-state formulation development, the 2,6-isomer is uniquely suited for constructing three-component hydrogen-bonded aggregates with bipyridine-type coformers [1]. The ortho-ortho nitro group arrangement imposes steric constraints that direct specific N–H···O and O–H···O hydrogen bonding patterns inaccessible to 2,4- or 3,5-isomers. Researchers designing pharmaceutical cocrystals, organic semiconductors, or porous molecular materials should select the 2,6-isomer when this specific supramolecular synthon is required.

Environmental Fate Studies and Wastewater Treatment Validation

For studies investigating nitroaromatic pollutant persistence or validating wastewater treatment efficacy, 2,6-DNBA (and its precursor 2,6-dinitrotoluene) exhibits negligible aerobic biodegradation over 28-day incubation periods in sewage effluent [1]. This persistence profile is shared with the 3,5-isomer but contrasts sharply with mononitroaromatics that degrade substantially [1]. Researchers requiring a recalcitrant tracer compound for environmental fate studies, or industrial users assessing treatment system removal efficiency, should verify 2,6-DNBA procurement for these specialized applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Dinitrobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.